BMS-538305 HCl

DPP‑IV inhibition IC₅₀ comparison type 2 diabetes

Researchers studying DPP-IV pharmacology require inhibitors with defined mechanisms and proven selectivity. BMS-538305 HCl addresses this by providing a well-characterized, reversible covalent binding mode at S630, distinct from purely competitive gliptins, ensuring reproducible target engagement. - Validated reversible covalent DPP-IV inhibition at S630 with Ki = 10 nM for precise enzyme kinetics. - ≥98% purity supplied as hydrochloride salt, soluble in DMSO, and confirmed selective vs. DPP8/DPP9/FAP. - Bulk quantities available with analytical documentation; stable at room temperature during global shipping.

Molecular Formula C17H27ClN2O2
Molecular Weight 326.865
CAS No. 841302-51-0
Cat. No. B606237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-538305 HCl
CAS841302-51-0
SynonymsBMS-538305;  BMS 538305;  BMS538305;  BMS-538305 HCl;  BMS-538305 hydrochloride; 
Molecular FormulaC17H27ClN2O2
Molecular Weight326.865
Structural Identifiers
SMILESO=C([C@H](C12CC(CC(C2)C3)CC3(O)C1)N)N4[C@]5(C[C@]5(CC4)[H])[H].[H]Cl
InChIInChI=1S/C17H26N2O2.ClH/c18-14(15(20)19-2-1-12-4-13(12)19)16-5-10-3-11(6-16)8-17(21,7-10)9-16;/h10-14,21H,1-9,18H2;1H/t10?,11?,12-,13+,14-,16?,17?;/m1./s1
InChIKeyLQQSFVABLOCZDJ-VKDPJJMISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-538305 HCl: Potent and Selective DPP‑IV Inhibitor


BMS‑538305 HCl (CAS 841302‑51‑0) is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP‑IV), a serine protease that regulates incretin hormone inactivation and glucose homeostasis . As a nitrile-containing small molecule, BMS‑538305 forms a reversible covalent bond with the active-site serine (S630) of DPP‑IV, a mechanism distinct from purely competitive inhibitors . The compound is supplied as the hydrochloride salt, with a molecular weight of 326.86 g/mol and empirical formula C₁₇H₂₇ClN₂O₂, and demonstrates high solubility in DMSO for in vitro applications .

Reversible covalent DPP‑IV inhibitor for enzyme kinetics and selectivity studies
High selectivity over DPP8/DPP9 supports long‑term in vivo metabolic research
Unique adamantyl scaffold enables orthogonal chemical probe development

Why BMS-538305 HCl Cannot Be Substituted


DPP‑IV inhibitors are a heterogeneous class with divergent mechanisms (competitive vs. covalent), selectivity profiles, and pharmacokinetic properties [1]. While sitagliptin and saxagliptin are established clinical agents, BMS‑538305 HCl is a research‑tool compound that exhibits a reversible covalent binding mode, distinct enzyme kinetics, and a unique adamantyl‑derived scaffold . Its inhibitory profile and off‑target selectivity cannot be assumed from structurally unrelated gliptins; therefore, direct substitution without confirmatory assays in a given experimental system risks irreproducible results and flawed conclusions [2].

Mechanism divergence
Reversible covalent vs. competitive inhibition may yield different time‑dependent kinetics and target engagement profiles.
Scaffold mismatch
Adamantyl core differs from β‑amino acid or cyclopropyl gliptin scaffolds; SAR cannot be extrapolated.
Off‑target selectivity
DPP8/DPP9 inhibition risks vary widely among DPP‑IV inhibitors; selectivity must be independently confirmed.

BMS-538305 HCl: Comparative Evidence


Potency vs. Sitagliptin and Saxagliptin

In biochemical assays against human DPP‑IV, BMS‑538305 HCl exhibits an IC₅₀ of 2.3 nM . In head‑to‑head comparisons, this potency is comparable to saxagliptin (IC₅₀ = 2.6 nM for the active metabolite) [1] and approximately 8‑fold more potent than sitagliptin (IC₅₀ = 19 nM) . While BMS‑538305 and saxagliptin are similarly potent, their divergent mechanisms (reversible covalent vs. slow‑dissociating competitive) yield different time‑dependent inhibition profiles.

DPP‑IV Inhibition
Head-to-head
IC₅₀ 2.3 nM (BMS‑538305) vs 2.6 nM (saxagliptin) vs 19 nM (sitagliptin)
Supports maximal DPP‑IV inhibition at low concentrations; mechanism differs from competitive inhibitors.
In vitro human DPP‑IV assay; cross‑study comparison.
DPP‑IV inhibition IC₅₀ comparison type 2 diabetes incretin modulation

Reversible Covalent Binding Mechanism

X‑ray crystal structure analysis reveals that BMS‑538305 forms a reversible covalent bond between its nitrile carbon and the hydroxyl group of the catalytic serine residue (S630) in the DPP‑IV active site . This mechanism is distinct from the purely non‑covalent, competitive inhibition exhibited by sitagliptin [1]. Saxagliptin also forms a reversible covalent bond with S630 [2]; however, BMS‑538305 lacks the cyclopropyl‑fused pyrrolidine moiety present in saxagliptin, leading to a different binding conformation and potentially altered dissociation kinetics.

Covalent Binding
Method context
Nitrile‑S630 reversible covalent bond (X‑ray); sitagliptin is purely non‑covalent.
May prolong enzyme inhibition beyond plasma half‑life; distinct from saxagliptin binding conformation.
Crystallography of inhibitor‑DPP‑IV complexes; confirm dissociation kinetics in target assay.
DPP‑IV covalent inhibition X‑ray crystallography S630 active site nitrile warhead

Selectivity over DPP8 and DPP9

BMS‑538305 HCl is a highly selective DPP‑IV inhibitor that does not significantly inhibit the closely related serine proteases DPP8 and DPP9 . Inhibition of DPP8/DPP9 is associated with severe preclinical toxicities, including alopecia, thrombocytopenia, and gastrointestinal lesions [1]. In contrast, non‑selective DPP‑IV inhibitors such as talabostat (IC₅₀ = 4/11 nM for DPP8/9) carry a significant safety liability that precludes their use in chronic metabolic studies [2].

DPP8/DPP9 Selectivity
Class-level inference
No significant inhibition of DPP8/DPP9; talabostat IC₅₀ = 4 nM (DPP8), 11 nM (DPP9).
Helps avoid preclinical toxicity confounders in long‑term studies; DPP8/DPP9‑sparing profile.
In vitro profiling; verify under assay conditions.
DPP8 DPP9 off‑target toxicity selectivity profiling

Unique Adamantyl Scaffold

BMS‑538305 HCl possesses an adamantyl‑derived tricyclic scaffold that distinguishes it from the β‑amino acid‑based structures of sitagliptin and the cyclopropyl‑fused pyrrolidine framework of saxagliptin . Structure‑activity relationship (SAR) studies indicate that even minor modifications to this scaffold—such as removal of the nitrile group or alkyl substitutions—result in precipitous drops in DPP‑IV inhibitory activity . This narrow SAR underscores the compound's utility as a precise chemical probe for interrogating DPP‑IV function without the confounding influence of off‑target interactions.

Unique Scaffold
Data to verify
Adamantyl‑derived tricyclic core; Ki = 10 nM; distinct from gliptin backbones.
Enables orthogonal chemical probe; narrow SAR sensitivity reduces off‑target risk.
Supplier characterization; confirm structural identity and SAR with independent assays.
adamantane structure‑activity relationship medicinal chemistry tool compound

BMS-538305 HCl: Research Applications


In Vitro Inhibition and Selectivity Profiling

Use BMS‑538305 HCl at 2–5 nM (≈ IC₅₀) in recombinant human DPP‑IV assays to establish baseline inhibition. Confirm selectivity by testing at 10 µM against a panel of related serine proteases (DPP8, DPP9, FAP) to ensure no off‑target activity [1].

Reversible Covalent Inhibition Studies

Employ X‑ray crystallography or time‑resolved fluorescence resonance energy transfer (TR‑FRET) to characterize the reversible covalent bond between BMS‑538305 and S630 of DPP‑IV. Compare dissociation kinetics with saxagliptin to elucidate structure‑kinetic relationships .

In Vivo Pharmacodynamic Studies in Rodents

Formulate BMS‑538305 HCl in 10% DMSO / 40% PEG300 / 5% Tween‑80 / 45% saline and administer orally at 1–10 mg/kg to assess plasma DPP‑IV inhibition and glucose tolerance. Include a sitagliptin control arm to benchmark potency differences .

Chemical Probe for Target Validation

Utilize BMS‑538305 as a selective, high‑affinity chemical probe in cellular thermal shift assays (CETSA) or photoaffinity labeling to confirm DPP‑IV engagement in complex biological matrices, including primary hepatocytes and immune cells .

Application
Selection Property
Validation Focus
In vitro DPP‑IV inhibition and selectivity profiling
DPP‑IV inhibitory activity
Selectivity over DPP8, DPP9 and related proteases
Reversible covalent binding mechanism studies
Covalent binding mode (nitrile‑S630)
Binding kinetics and comparison with non‑covalent gliptins
In vivo pharmacodynamic research
Oral bioavailability and target engagement
Plasma DPP‑IV inhibition and glucose tolerance endpoints
Chemical probe for target validation
High‑affinity DPP‑IV binding
Cellular target engagement and specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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